

CAS number and molecular structure of 1-(3-Fluorophenyl)ethanamine

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)ethanamine

Cat. No.: B130027

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An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanamine

Introduction

1-(3-Fluorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a fluorine atom on the phenyl ring, can influence the electronic properties and metabolic stability of larger molecules, making it a valuable synthon in the design of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its asymmetric synthesis, and its molecular structure. While direct biological activities of **1-(3-Fluorophenyl)ethanamine** are not extensively documented, its utility as a chiral intermediate is well-established in the synthesis of complex, neurologically active compounds.^[1]

Chemical and Physical Properties

The physicochemical properties of **1-(3-Fluorophenyl)ethanamine** are summarized in the table below. Data is provided for the racemic mixture as well as the individual (R) and (S) enantiomers.

Property	Value	Reference(s)
CAS Number		
Racemate	74788-45-7	[2][3][4]
(S)-enantiomer	444643-09-8	[1]
(R)-enantiomer	761390-58-3	[5]
Molecular Formula	C ₈ H ₁₀ FN	[2][3][4]
Molecular Weight	139.17 g/mol	[2][3][4]
Appearance	Liquid	[1][6]
Density	1.059 g/mL	[7]
Boiling Point	63.5 - 67.3 °C @ 4.7 mmHg	[7]
Flash Point	72 °C	[7]
Purity	≥95% - 98% (typical)	[1][3][6]
SMILES	<chem>CC(N)C1=CC=CC(F)=C1</chem>	[2]
InChIKey	ASNVMKIDRJZXQZ-UHFFFAOYSA-N (for racemate)	[4][6]

Molecular Structure

The molecular structure of **1-(3-Fluorophenyl)ethanamine** consists of a benzene ring substituted with a fluorine atom at the meta-position and an ethylamine group at the alpha-position. The carbon atom of the ethyl group attached to both the phenyl ring and the amine group is a chiral center.

IUPAC Name: **1-(3-fluorophenyl)ethanamine**[4]

Experimental Protocols

The asymmetric synthesis of chiral amines like (S)-**1-(3-fluorophenyl)ethanamine** is a critical process in pharmaceutical manufacturing.[1] An effective method is the asymmetric transfer

hydrogenation of the corresponding imine.^[1] The following is a detailed experimental protocol adapted from established methodologies.^[1]

Objective: To synthesize (S)-**1-(3-fluorophenyl)ethanamine** via asymmetric transfer hydrogenation of a suitable precursor.^[1]

Part 1: Imine Formation

- In a round-bottom flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-fluoroacetophenone (1 equivalent) and (S)-(-)- α -methylbenzylamine (1.1 equivalents) in toluene.^[1]
- Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid.^[1]
- Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.^[1]
- Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.^[1]
- Once the reaction is complete, allow the mixture to cool to room temperature.^[1]
- Remove the toluene under reduced pressure to yield the crude imine.^[1]

Part 2: Asymmetric Transfer Hydrogenation

Note: The specific catalyst and hydrogen source for the transfer hydrogenation step are not detailed in the provided source but would typically involve a chiral ruthenium or rhodium complex and a hydrogen donor like formic acid or isopropanol.

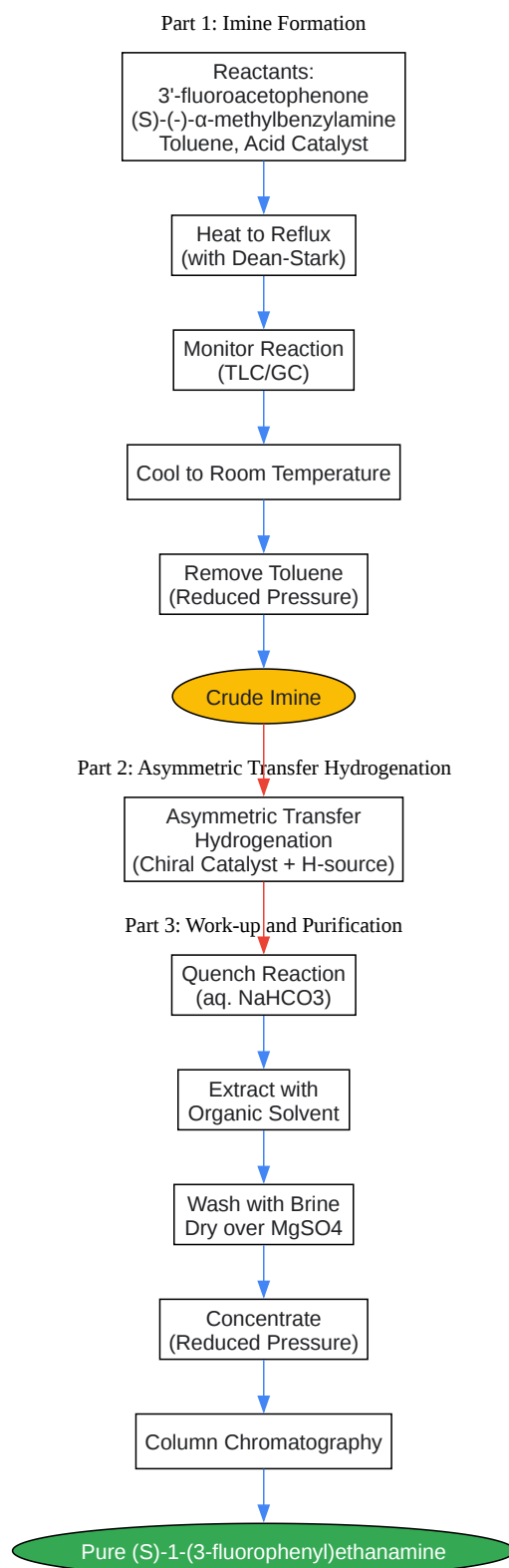
Part 3: Work-up and Purification

- After the hydrogenation is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.^[1]
- Extract the product with an organic solvent such as diethyl ether or ethyl acetate.^[1]
- Combine the organic layers and wash with brine.^[1]

- Dry the organic layer over anhydrous magnesium sulfate and filter.[\[1\]](#)
- Concentrate the filtrate under reduced pressure to obtain the crude product.[\[1\]](#)
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (S)-**1-(3-fluorophenyl)ethanamine**.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the asymmetric synthesis of (S)-**1-(3-fluorophenyl)ethanamine**.



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Caption: Workflow for the Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanamine.

Safety Information

1-(3-Fluorophenyl)ethanamine is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a face shield, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area, and emergency eye wash fountains and safety showers should be readily accessible.[7]

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